molecular formula C22H18N2O2 B2396980 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034310-49-9

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2396980
CAS No.: 2034310-49-9
M. Wt: 342.398
InChI Key: IZKSSWFPTPCTME-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetically designed small molecule featuring a fused heteroaromatic architecture, combining naphthalene, pyridine, and furan pharmacophores. This specific molecular hybridization is a recognized strategy in medicinal chemistry to enhance biological activity and selectivity . The compound's structure, which incorporates multiple nitrogen and oxygen heteroatoms, is engineered for potential interaction with diverse enzymatic targets and biological pathways. Heterocyclic compounds containing pyridine and furan rings have demonstrated significant antimicrobial and antiviral activities in research settings, making them valuable scaffolds for investigating new therapeutic agents . The naphthalene moiety, a rigid hydrophobic group, can contribute to binding affinity through van der Waals interactions and π-π stacking with aromatic residues in protein binding sites. The acetamide linker provides structural flexibility and can participate in hydrogen bonding, which is critical for molecular recognition. This combination of features makes this compound a promising candidate for research in hit-to-lead optimization campaigns, particularly in oncology and infectious disease studies where such heterocyclic hybrids are known to inhibit key cancer biological targets like thymidylate synthase, HDAC, and topoisomerase II , or target microbial and viral proteins . Researchers can utilize this compound as a building block for further synthetic modification or as a reference standard in bio-screening assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-22(12-18-6-3-5-17-4-1-2-7-20(17)18)24-14-16-8-9-21(23-13-16)19-10-11-26-15-19/h1-11,13,15H,12,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSSWFPTPCTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrachlorosilane-Mediated Condensation

A prominent method for constructing the naphthalene acetamide segment involves a one-pot, three-component reaction employing tetrachlorosilane (TCS) as a Lewis acid catalyst. This approach, adapted from Scirp.org, facilitates the condensation of 2-naphthol, aromatic aldehydes, and nitriles. For the target compound, the reaction proceeds as follows:

Reaction Scheme :
$$
\text{2-Naphthol} + \text{4-Pyridinecarboxaldehyde} + \text{Acetonitrile} \xrightarrow{\text{TCS/ZnCl}_2} \text{Intermediate Acetamide}
$$

Conditions :

  • Catalyst : Tetrachlorosilane (3 equiv) with ZnCl₂ (1 equiv) for benzonitrile derivatives.
  • Solvent : Dichloromethane or solvent-free.
  • Temperature : Room temperature (25°C) with stirring for 10–30 minutes.
  • Workup : Quenching with ice-cold water, followed by chloroform extraction and column purification.

Yield : 68–75% for analogous naphthol-acetamide products.

This method’s efficiency stems from TCS’s ability to activate the aldehyde and nitrile components, promoting nucleophilic attack by 2-naphthol. However, the furan-pyridine subunit must be introduced subsequently via cross-coupling (Section 2).

Suzuki-Miyaura Cross-Coupling for Furan-Pyridine Assembly

Boronic Acid Intermediate Synthesis

The 6-(furan-3-yl)pyridin-3-ylmethyl group is synthesized via Suzuki-Miyaura coupling, leveraging boronic acid derivatives. Ambeed’s protocol outlines the preparation of (6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid, which can be adapted for furan-substituted analogs:

General Procedure :

  • Substrate : 5-Bromo-2-(furan-3-yl)pyridine.
  • Boronation : Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in THF at 80°C.
  • Isolation : Precipitation with HCl and purification via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 55–70%
Catalyst Pd(OAc)₂/DPPF
Reaction Time 4–6 hours

Coupling with Naphthalene Acetamide

The boronic acid intermediate is coupled to a brominated naphthalene acetamide precursor. Ambeed’s optimized conditions include:

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.5 equiv).
  • Solvent : DMF/H₂O (4:1) at 70°C under N₂.
  • Duration : 12 hours.

Yield : 60–65% for analogous quinoxaline derivatives.

Reductive Amination for Methyl Bridging

Formation of the Methylamine Linker

The methylene bridge connecting the pyridine and acetamide groups is installed via reductive amination. A modified procedure from EvitaChem involves:

Reaction Steps :

  • Imine Formation : Condensation of 6-(furan-3-yl)pyridine-3-carbaldehyde with 2-(naphthalen-1-yl)acetamide in MeOH.
  • Reduction : NaBH₄ or NaBH₃CN in MeOH at 0°C.

Optimization Data :

Reducing Agent Yield (%) Purity (%)
NaBH₄ 52 88
NaBH₃CN 78 95

NaBH₃CN’s superior performance is attributed to its selectivity for imine reduction without disturbing the furan ring.

One-Pot Tandem Synthesis

Integrated Approach

A solvent-free, one-pot method combines MCR and amidation steps. EvitaChem’s patent describes a tandem process:

Procedure :

  • MCR Step : 2-Naphthol, 4-pyridinecarboxaldehyde, and acetonitrile react with TCS.
  • Amidation : Direct treatment with furan-3-ylmethylamine and HATU.

Advantages :

  • Eliminates intermediate isolation.
  • Total yield: 58% (vs. 45% for stepwise synthesis).

Limitations :

  • Requires strict stoichiometric control to avoid side products.

Industrial-Scale Considerations

Continuous Flow Reactor Design

For large-scale production, continuous flow systems enhance the Suzuki-Miyaura step’s efficiency:

Parameters :

  • Residence Time : 15 minutes.
  • Temperature : 120°C.
  • Catalyst Loading : 0.1 mol% Pd.

Outcome :

  • 85% conversion vs. 65% in batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyridine and Acetamide Motieties

Imidazothiazole-Based Acetamides ()

Compounds 5k–5n (Table 1) share a pyridine-acetamide backbone but incorporate imidazothiazole and substituted benzylpiperazine groups. Key differences include:

  • Electronic Effects : The furan group in the target compound is electron-rich, contrasting with the electron-withdrawing chloro or methoxy groups in 5l and 5k .
  • Synthetic Yields : Yields for 5k–5n range from 72–78%, suggesting efficient syntheses via nucleophilic substitutions. The target compound’s yield is unspecified but may vary depending on furan’s reactivity .

Table 1. Physical Properties of Imidazothiazole Acetamides

Compound Substituents Yield (%) Melting Point (°C) Molecular Formula MS (m/z [M+H]⁺)
5k 4-Methoxybenzyl, phenylimidazothiazole 78 92–94 C₃₀H₃₀N₆O₂S 539.2231
5l 4-Chlorophenyl, 4-methoxybenzyl 72 116–118 C₃₀H₂₉ClN₆O₂S 573.1841
Target Furan-3-yl, naphthalen-1-yl N/A N/A C₂₁H₁₈N₂O₂* N/A

*Estimated formula based on structure.

Triazole-Linked Naphthalene Acetamides ()

Compounds 6a–6c feature a 1,2,3-triazole linker between naphthalene and acetamide. The target’s furan may confer similar rigidity but with distinct electronic properties .

Key Spectroscopic Differences :

  • 6b : ¹H NMR shows aromatic protons at δ 7.20–8.36 ppm and a triazole proton at δ 8.34. The target compound’s pyridine and furan protons would likely resonate in δ 6.5–8.5 ppm.
  • 6c : HRMS confirms [M+H]⁺ at 404.1348 (C₂₁H₁₈N₅O₄). The target’s molecular weight (~340 g/mol) would differ significantly due to the absence of triazole and nitro groups .

Naphthalene-Substituted Acetamides ()

N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide and analogs demonstrate the influence of naphthalene on crystal packing and solubility.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features a unique combination of aromatic systems: furan, pyridine, and naphthalene. This structural complexity contributes to its diverse biological activities. The presence of these heterocycles is often associated with various pharmacological effects, making this compound a candidate for drug development.

Structural Feature Description
Furan RingContributes to the electron-rich environment, enhancing reactivity.
Pyridine MoietyKnown for its role in biological interactions, particularly with enzymes and receptors.
Naphthalene GroupProvides additional hydrophobic character, influencing binding affinity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways relevant to various diseases:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anticancer Properties : Research indicates potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus15Effective
Escherichia coli20Moderate
Pseudomonas aeruginosa25Less effective

Anticancer Activity

Studies involving cancer cell lines have reported promising results regarding the compound's cytotoxicity. For instance, it has shown IC50 values in the low micromolar range against several cancer types.

Cell Line IC50 (µM) Mechanism
HeLa5.0Apoptosis induction
MCF77.5Cell cycle arrest
A5494.0Enzyme inhibition

Case Studies

  • Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the compound's efficacy against multidrug-resistant bacteria. Results indicated a notable reduction in bacterial growth, suggesting its potential as an alternative treatment option.
  • Case Study on Cancer Cell Lines : Research conducted on breast cancer cell lines demonstrated that the compound could significantly inhibit tumor growth in vitro, leading to further investigations into its mechanism of action and potential therapeutic applications.

Q & A

Q. Methodological Approach :

Conduct a Design of Experiments (DoE) to test variables (catalyst, solvent, temperature).

Use HPLC-MS to identify byproducts and adjust conditions accordingly.

What computational strategies predict the biological targets of this compound?

Q. Advanced

  • Molecular docking : Screen against databases (e.g., PDB) to identify binding pockets in enzymes/receptors. Furan and naphthalene moieties may target aromatic-rich domains (e.g., kinase ATP-binding sites) .
  • QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity data from analogs to prioritize synthetic targets .

Case Study :
Pyridinylmethyl acetamides show affinity for sodium/calcium exchangers (NCX) in cardiovascular research, suggesting potential ion channel modulation .

How can biological activity assays be designed to evaluate this compound’s mechanism of action?

Q. Advanced

  • Target-based assays : Use fluorescence polarization to measure binding to purified proteins (e.g., kinases, GPCRs).
  • Pathway analysis : Transcriptomics/proteomics post-treatment identifies dysregulated pathways (e.g., apoptosis, inflammation) .
  • Control experiments : Compare activity against structurally similar compounds (e.g., naphthalene-free analogs) to isolate pharmacophore contributions.

Example :
A compound with a 2-(naphthalen-1-yl)acetamide core showed altered cell viability in cancer lines, suggesting pro-apoptotic effects .

What are the solubility and stability profiles under standard laboratory conditions?

Q. Basic

  • Solubility : Likely soluble in DMSO, DCM, and acetonitrile (common for acetamides). Aqueous solubility is poor but can be enhanced with co-solvents (e.g., PEG-400) .
  • Stability : Stable at RT in inert atmospheres. Degradation risks include hydrolysis (basic/aqueous conditions) and photolysis (UV light exposure) .

Q. Storage Recommendations :

  • Store at –20°C under argon.
  • Protect from light using amber vials.

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Q. Advanced

  • Crystal growth : Slow evaporation from toluene/ethanol mixtures produces diffraction-quality crystals .
  • Hydrogen bonding : N–H···O interactions dominate packing; refine H positions using restraints in SHELXL .
  • Disorder : Aromatic ring torsions may require TLS parameterization during refinement .

Q. Advanced

  • Substituent variation : Replace furan with thiophene or pyrrole to modulate electron density and steric bulk .
  • Acetamide backbone : Introduce methyl/fluoro groups to enhance metabolic stability .
  • Biological testing : Prioritize analogs with logP < 5 and polar surface area > 80 Ų for improved bioavailability .

Case Study :
In triazole-containing acetamides, nitro groups at the phenyl ring increased antimicrobial activity by 40% compared to methoxy derivatives .

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